molecular formula C12H12O2 B1306589 3-Hydroxy-5-phenylcyclohex-2-en-1-one CAS No. 35376-44-4

3-Hydroxy-5-phenylcyclohex-2-en-1-one

Cat. No.: B1306589
CAS No.: 35376-44-4
M. Wt: 188.22 g/mol
InChI Key: ZFVDSCASCRHXCP-UHFFFAOYSA-N
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Description

3-Hydroxy-5-phenylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polarities and Hydrogen-bonding Abilities

Research by Orlov et al. (1978) explores the polarities and hydrogen-bonding abilities of 3-aryl-5-phenylcyclohex-2-en ones. The study, utilizing infrared spectroscopy, investigates the shifts of the stretching frequency of the hydroxy-group of phenol hydrogen-bonded with these ketones. This work provides insight into the high polarities and basicities of cyclohexenone derivatives due to their fixed s-trans-configuration, revealing significant electronic influence in their rigid π-system compared to open-chain carbonyl compounds (Orlov, Surov, Tischenko & Lavrushin, 1978).

Annelation Reactions and New Methods for Constructing Fused Phenols

Takaki et al. (1980) describe the use of 3-phenylthiobut-3-en-2-one in reactions with enolate anions of cyclohexanone and cyclopentanone. This leads to the formation of various hydroxy compounds, demonstrating a novel method for synthesizing fused phenols and indicating potential applications in complex molecule construction (Takaki, Okada, Yamada & Negoro, 1980).

One-pot Synthesis Under Ultrasound

Song et al. (2015) report a one-pot, three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives using ultrasound. This method offers high yields, reduced reaction times, and an environmentally friendly approach, suggesting its utility in efficient and sustainable chemical synthesis (Song, Dong, Wu, Yang & Yang, 2015).

Mass Spectral Study of Stable Neutral Enols

Peake et al. (1986) conducted a mass spectral study of stable enol tautomers, including derivatives of cyclohex-2-en-1-one. This research helps in understanding the ionization and decomposition pathways of these compounds, which is crucial for applications in mass spectrometry and analytical chemistry (Peake, Stanley, Kingsbury & Gross, 1986).

Synthesis of Epoxyvinyltriflate Stereotetrads

Evarts and Fuchs (1999) demonstrate the conversion of 4-hydroxy cyclohex-2-en-1-one into epoxyvinyltriflates, indicating its use in synthesizing complex, highly oxygenated organic molecules. This work contributes to the field of organic synthesis, particularly in the creation of intricate molecular structures (Evarts & Fuchs, 1999).

Properties

IUPAC Name

3-hydroxy-5-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVDSCASCRHXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390737
Record name 3-hydroxy-5-phenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35376-44-4
Record name 3-hydroxy-5-phenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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